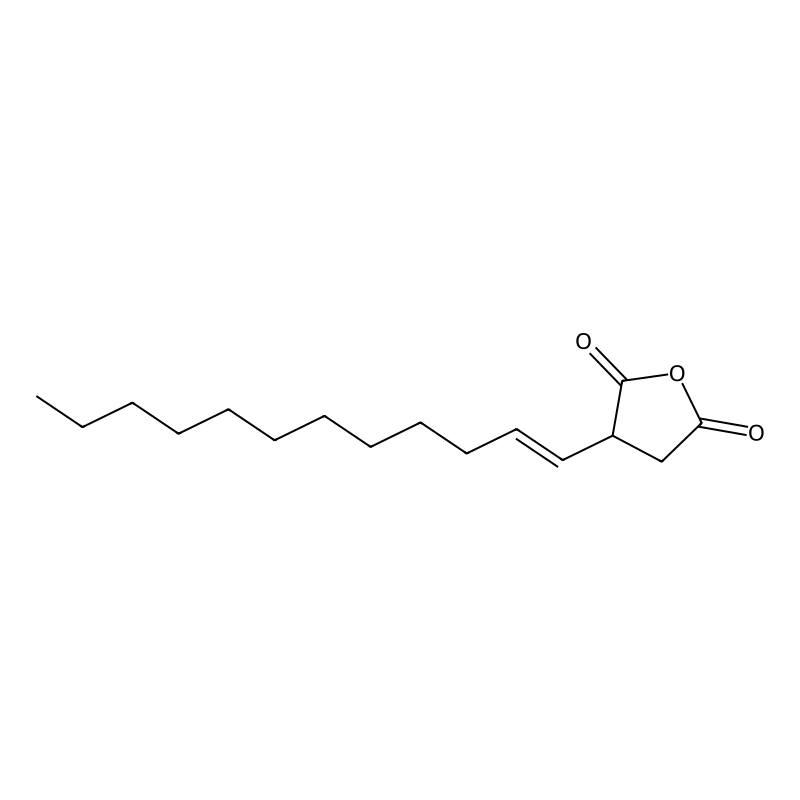Dodecenylsuccinic anhydride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Resin and Polymer Chemistry
DDSA is a key component in the synthesis of alkyd resins, epoxy resins, and other polymeric materials []. These resins find use in coatings, adhesives, and composites due to their desirable properties like flexibility, adhesion, and durability []. Research explores how DDSA's structure and concentration influence the final properties of the cured resins [].
Surface Modification
DDSA can be used to modify the surface properties of various materials. Studies have investigated its use for hydrophobization (making surfaces repel water) of pigments and fillers used in paints and coatings []. Additionally, DDSA can improve adhesion between different materials by creating functional groups on the surface that promote bonding [].
Drug Delivery Systems
Research explores the potential of DDSA in designing drug delivery systems. Its hydrophobic nature allows for the formation of micelles, which are nanoparticles that can encapsulate drugs and improve their solubility and bioavailability [].
Biocompatible Materials
Dodecenylsuccinic anhydride shows promise in developing biocompatible materials for biomedical applications. Studies explore its use in creating hydrogels for tissue engineering and drug delivery due to its non-toxicity and ability to form cross-linked networks [].
Dodecenylsuccinic anhydride is a chemical compound with the formula C₁₆H₂₆O₃. It is primarily recognized for its role as a curing agent in epoxy resins and as a corrosion inhibitor. This compound appears as a yellow liquid with low viscosity, making it easy to handle in various applications. Dodecenylsuccinic anhydride is notable for imparting excellent physical, chemical, and electrical properties to cured resins, enhancing their performance in diverse industrial settings .
The synthesis of dodecenylsuccinic anhydride typically involves the reaction between polyisobutylene and maleic anhydride. This process can be summarized in several steps:
- Mixing: Polyisobutylene is mixed with maleic anhydride in specific molar ratios.
- Catalysis: A catalyst and initiator are added to the reaction mixture, and the pH is adjusted.
- Heating: The reaction mixture is heated while stirring to facilitate the reaction.
- Distillation: After completion of the reaction, the product is distilled under pressure to isolate dodecenylsuccinic anhydride .
This method is noted for its simplicity and cost-effectiveness, allowing for high yields of the target compound.
Dodecenylsuccinic anhydride has a variety of applications across different industries:
- Curing Agent: Primarily used as a curing agent for epoxy resins, enhancing their mechanical and thermal properties.
- Corrosion Inhibitor: Functions as a rust preventive agent in lubricating oils, hydraulic fluids, and coatings.
- Additive: Utilized in paints, adhesives, synthetic resins, rubbers, and other formulations to improve performance characteristics .
Research has shown that dodecenylsuccinic anhydride can modify the physicochemical properties of various materials. For example, when used to esterify starches, it enhances their emulsification capacity and stability in Pickering emulsions compared to other similar compounds like octenyl succinic anhydride. This modification leads to improved water solubility and swelling power of the starch granules .
Dodecenylsuccinic anhydride shares structural similarities with several other compounds that also contain succinic anhydride moieties. Here are some notable comparisons:
Dodecenylsuccinic anhydride's unique combination of low viscosity and effective curing capabilities distinguishes it from these similar compounds, making it particularly valuable in epoxy resin formulations and corrosion prevention applications.
Purity
XLogP3
Exact Mass
Appearance
Storage
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 63 of 744 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 681 of 744 companies with hazard statement code(s):;
H315 (93.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (12.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.99%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (65.93%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
19532-92-4
General Manufacturing Information
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
THE NORMAL AND AT LEAST TWO BRANCHED-CHAIN DODECENYLS ARE USED COMMERCIALLY. /DODECENYLSUCCINIC ANHYDRIDES/








